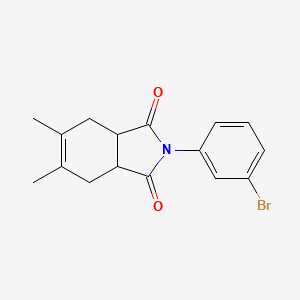![molecular formula C24H25N3O4S B4047268 2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B4047268.png)
2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Übersicht
Beschreibung
2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound that features a combination of benzenesulfonyl, piperazine, pyrrolidine, and dihydronaphthalene moieties
Wissenschaftliche Forschungsanwendungen
2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of benzenesulfonyl chloride with piperazine to form the benzenesulfonyl-piperazine intermediate.
Cyclization: The intermediate is then reacted with pyrrolidine under specific conditions to form the pyrrolidine derivative.
Dihydronaphthalene Formation: The final step involves the formation of the dihydronaphthalene ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wirkmechanismus
The mechanism of action of 2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4-(benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its combination of structural features, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-3-pyrrolidin-1-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c28-23-19-10-4-5-11-20(19)24(29)22(21(23)25-12-6-7-13-25)26-14-16-27(17-15-26)32(30,31)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABSEHKFKKXAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-adamantyl)-5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4047191.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)amine](/img/structure/B4047197.png)
![11-(6-nitro-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4047202.png)
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4047221.png)
acetic acid](/img/structure/B4047226.png)
![ethyl 1-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B4047234.png)
![2-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propylsulfanyl]-4,5-dihydro-1H-imidazole;dihydrobromide](/img/structure/B4047238.png)
![2-(4-ethoxyphenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B4047241.png)
![9-(4-methylphenyl)-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B4047244.png)

![N-[2-(methylthio)phenyl]-2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetamide](/img/structure/B4047259.png)

![Methyl 4-(3-{[2-(morpholin-4-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4047280.png)
![3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4047291.png)
